
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is an ester compound derived from the reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols and acids.
Substitution: Results in the formation of new esters or amides.
Applications De Recherche Scientifique
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.
Industry: Utilized in the production of high-gloss coatings, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of palmitic acid and 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A precursor to the ester, used in the synthesis of various chemical products.
Palmitic Acid: A fatty acid that reacts with 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol to form the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups, used in the production of alkyd resins and coatings.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a substrate for lipases make it particularly valuable in biological and medical research.
Propriétés
Numéro CAS |
68818-56-4 |
|---|---|
Formule moléculaire |
C38H74O5 |
Poids moléculaire |
611.0 g/mol |
Nom IUPAC |
[2-(hexadecanoyloxymethyl)-2-(hydroxymethyl)butyl] hexadecanoate |
InChI |
InChI=1S/C38H74O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(40)42-34-38(6-3,33-39)35-43-37(41)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-35H2,1-3H3 |
Clé InChI |
AEFIQWRWYCOYPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



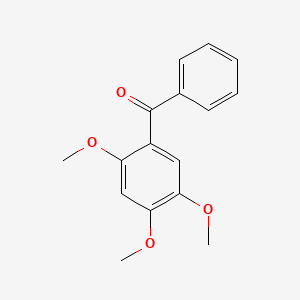
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
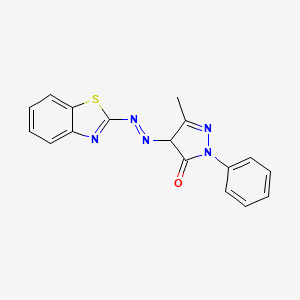


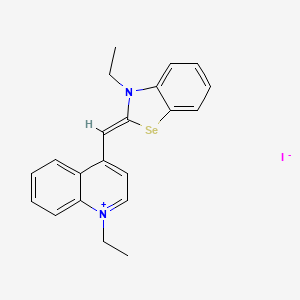

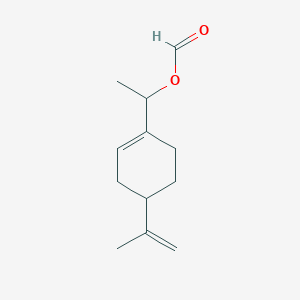

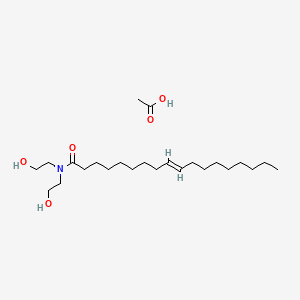

![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

